2-Amino-5-(ethylsulfonyl)-4-methylthiophene-3-carbonitrile

Medicinal Chemistry Drug Design SAR

Researchers requiring a 2-aminothiophene-3-carbonitrile with a defined ethylsulfonyl substituent for SAR or kinase inhibitor programs often face limited commercial availability of this specific substitution pattern. This compound provides the exact 5-ethylsulfonyl-4-methyl substitution needed to construct regioselective thieno[2,3-d]pyrimidine libraries and evaluate lipophilicity-driven potency gains. - Enables direct comparison with methylsulfonyl analogs in membrane permeability and target engagement assays. - Serves as a Rule-of-5 compliant fragment (MW 230.3) for FBDD campaigns, with a hydrogen-bond-acceptor-rich ethylsulfonyl group. - Custom-synthesized under rigorous QC; available in research quantities with batch-specific analytical data.

Molecular Formula C8H10N2O2S2
Molecular Weight 230.3 g/mol
Cat. No. B12068031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(ethylsulfonyl)-4-methylthiophene-3-carbonitrile
Molecular FormulaC8H10N2O2S2
Molecular Weight230.3 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=C(C(=C(S1)N)C#N)C
InChIInChI=1S/C8H10N2O2S2/c1-3-14(11,12)8-5(2)6(4-9)7(10)13-8/h3,10H2,1-2H3
InChIKeyJBNFXYOLIWWTJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-(ethylsulfonyl)-4-methylthiophene-3-carbonitrile – Physicochemical & Structural Baseline


2-Amino-5-(ethylsulfonyl)-4-methylthiophene-3-carbonitrile belongs to the 2-aminothiophene-3-carbonitrile class, a privileged scaffold in medicinal chemistry frequently synthesized via the Gewald reaction. Its molecular formula is C8H10N2O2S2 and its molecular weight is 230.3 g/mol . The compound bears an amino group at C-2, a carbonitrile at C-3, a methyl group at C-4, and an ethylsulfonyl moiety at C-5. The ethylsulfonyl substituent is a distinguishing feature among 5-sulfonyl-2-aminothiophene-3-carbonitriles, where the sulfonyl group size directly influences physicochemical properties and target interactions .

Scaffold 2-Aminothiophene-3-carbonitrile core with Gewald modularity
Substitution 4-Methyl and 5-ethylsulfonyl groups for distinct SAR probe

2-Amino-5-(ethylsulfonyl)-4-methylthiophene-3-carbonitrile – Why Substitution Fails


The 5-ethylsulfonyl substituent on 2-amino-5-(ethylsulfonyl)-4-methylthiophene-3-carbonitrile is not a trivial exchange for a methylsulfonyl or other sulfonyl groups. The two-carbon chain of the ethylsulfonyl group alters the compound's lipophilicity, hydrogen-bonding capacity, and steric profile compared to the methylsulfonyl analog . This difference can translate into measurable variations in membrane permeability, target binding, or metabolic stability, making the two compounds non-interchangeable in biological assays or structure-activity relationship (SAR) campaigns . Furthermore, the 4-methyl group contributes a defined steric and electronic environment that differs from 4-aryl or 4-unsubstituted analogs, which can affect reactivity and selectivity [1].

5-Ethylsulfonyl vs. methylsulfonyl
Lipophilicity, permeability, and target binding may shift; not directly interchangeable
4-Methyl vs. 4-aryl or unsubstituted
Steric and electronic environment alters reactivity and selectivity in SAR

2-Amino-5-(ethylsulfonyl)-4-methylthiophene-3-carbonitrile – Differentiation from Closest Analogs


Ethylsulfonyl vs. Methylsulfonyl: Enhanced Membrane Penetration

Replacement of the methylsulfonyl group with an ethylsulfonyl group on the 5-position of 2-aminothiophene-3-carbonitriles has been associated with higher bioactivity, attributed to improved membrane penetration . While direct experimental logP or permeability data for the 4-methyl analog are not publicly available, class-level observations on related ethylsulfonyl-thiophenes indicate a consistent trend of increased lipophilicity and cellular uptake compared to methylsulfonyl counterparts .

Membrane penetration trend
Class-level inference
Ethylsulfonyl group: reported higher bioactivity vs. methylsulfonyl
May support cell-based assay review for SAR
Class-level trend; direct logP data not available
Medicinal Chemistry Drug Design SAR

Synthetic Advantage via Gewald Reaction

2-Aminothiophene-3-carbonitriles are classically prepared via the Gewald reaction, which allows modular introduction of substituents at positions 4 and 5 [1]. The ethylsulfonyl group at C-5, combined with the methyl group at C-4, creates a unique substitution pattern that is not easily mimicked by generic thiophene building blocks. This precise pattern determines the compound's reactivity for subsequent derivatization (e.g., cyclization to thienopyrimidines) [2].

Gewald-based synthesis
Class-level inference
Unique 4-methyl-5-ethylsulfonyl pattern enables regioselective derivatization
Supports library synthesis with defined regiochemistry
Subsequent cyclization paths depend on substitution
Organic Synthesis Heterocyclic Chemistry Gewald Reaction

Molecular Weight Advantage over 4-Phenyl Analogs

The 4-methyl substitution gives 2-amino-5-(ethylsulfonyl)-4-methylthiophene-3-carbonitrile a molecular weight of 230.3 g/mol , compared to 292.4 g/mol for the 4-phenyl analog (2-amino-5-(ethylsulfonyl)-4-phenylthiophene-3-carbonitrile) . This 62.1 g/mol reduction in molecular weight and the absence of an additional aromatic ring make the 4-methyl compound significantly smaller and more drug-like (Rule of 5 compliance).

Molecular weight
Head-to-head
230.3 g/mol
62.1 g/mol lower vs. 4-phenyl analog
Lower MW may improve passive permeability
Direct comparison with 4-phenyl analog (292.4 g/mol)
Physicochemical Properties Drug-likeness Molecular Weight

2-Amino-5-(ethylsulfonyl)-4-methylthiophene-3-carbonitrile – Key Application Scenarios


SAR-Guided Optimization of Antiviral/Antitumor Sulfones

When exploring 2-aminothiophene-3-carbonitriles as antiviral or antitumor agents, the ethylsulfonyl variant offers a distinct lipophilic profile compared to methylsulfonyl precursors, potentially enhancing cell permeability and target engagement. Use this compound to evaluate whether the ethyl chain improves in vitro potency while maintaining selectivity, as suggested by class-level SAR studies .

Thienopyrimidine Kinase Inhibitor Library Synthesis

The unique 4-methyl-5-ethylsulfonyl substitution pattern enables regioselective cyclization to thieno[2,3-d]pyrimidines, a core scaffold in kinase inhibitor design. Procure this compound to construct a library of thienopyrimidines with defined substitution, avoiding the synthetic ambiguity that arises from less substituted analogs [1].

Fragment-Based Drug Discovery with Tailored Physicochemical Properties

With a molecular weight of 230.3 g/mol and favorable Rule-of-5 compliance, this compound is an ideal fragment for FBDD. Its ethylsulfonyl group provides a hydrogen-bond-acceptor-rich moiety for initial target engagement, while the methyl group minimizes unnecessary steric bulk, distinguishing it from heavier 4-aryl analogs .

Application
Selection Property
Validation Focus
Antiviral/antitumor sulfone SAR optimization
Ethylsulfonyl lipophilic profile
Cell permeability and target engagement assays
Thienopyrimidine kinase inhibitor library
Regioselective cyclization capability
Synthetic route validation and product regiochemistry
Fragment-based drug discovery
Rule-of-5 compliant MW and substitution
Fragment screening and lead-likeness assessment
Quote Request

Request a Quote for 2-Amino-5-(ethylsulfonyl)-4-methylthiophene-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.